Deoxyribonucleic Acid

Catalog No.
S861616
CAS No.
9007-49-2
M.F
C15H31N3O13P2
M. Wt
523.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deoxyribonucleic Acid

CAS Number

9007-49-2

Product Name

Deoxyribonucleic Acid

IUPAC Name

[5-amino-2-[[[5-amino-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] (5-amino-3-hydroxyoxolan-2-yl)methyl hydrogen phosphate

Molecular Formula

C15H31N3O13P2

Molecular Weight

523.37 g/mol

InChI

InChI=1S/C15H31N3O13P2/c16-13-1-7(20)11(28-13)5-25-32(21,22)31-9-3-15(18)29-12(9)6-26-33(23,24)30-8-2-14(17)27-10(8)4-19/h7-15,19-20H,1-6,16-18H2,(H,21,22)(H,23,24)

InChI Key

AWBASQCACWFTGD-UHFFFAOYSA-N

SMILES

Array

Synonyms

Deoxyribonucleic Acid, DNA, DNA, Double Stranded, DNA, Double-Stranded, Double-Stranded DNA, ds DNA, ds-DNA

Canonical SMILES

C1C(C(OC1N)COP(=O)(O)OC2CC(OC2COP(=O)(O)OC3CC(OC3CO)N)N)O

The exact mass of the compound Deoxyribonucleic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Nucleic Acids, Nucleotides, and Nucleosides - Nucleic Acids. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Deoxyribonucleic Acid (CAS 9007-49-2), typically sourced as highly purified, high-molecular-weight extracts from salmon sperm or calf thymus, is procured primarily for its bulk physicochemical properties rather than specific genetic sequences. As a highly polymerized, polyanionic biomacromolecule rich in phosphate groups, nitrogenous bases, and deoxyribose sugars, it serves as a critical heterologous blocking agent in molecular biology, a structural scaffold for bio-based hydrogels, and an intrinsic intumescent flame retardant. For industrial and laboratory buyers, this bulk-extracted form offers a scalable, cost-effective source of functional nucleic acids with predictable thermal degradation profiles, excellent char-forming abilities, and established solubility in both aqueous buffers and specific ionic liquids [1].

Substituting bulk extracted DNA with Ribonucleic Acid (RNA) or synthetic oligonucleotides fundamentally compromises both process stability and procurement economics. RNA contains a 2'-hydroxyl group on its ribose ring, making it highly susceptible to spontaneous alkaline hydrolysis and ubiquitous RNase degradation; this disqualifies RNA from high-temperature polymer melt-compounding or long-term ambient biomaterial storage [1]. Conversely, while synthetic DNA oligonucleotides offer absolute sequence purity, they are cost-prohibitive for bulk material applications. In hybridization assays, synthetic oligos fail to provide the broad, heterologous sequence diversity required to universally mask non-specific binding sites on nitrocellulose or nylon membranes—a function uniquely and economically fulfilled by the sheared, random-sequence fragments of bulk salmon sperm DNA .

Intrinsic Intumescent Flame Retardancy in Cellulosics

Bulk DNA acts as a highly effective, bio-sourced intumescent flame retardant because it inherently contains an acid source (phosphate groups), a carbon source (deoxyribose), and a blowing agent (nitrogenous bases). When applied to cotton fabrics, DNA coatings significantly alter the thermal degradation pathway, promoting stable char formation. Quantitative flammability tests demonstrate that DNA-treated cotton achieves a Limiting Oxygen Index (LOI) of 28-30%, compared to just 18% for untreated cotton. Furthermore, under forced combustion, the Peak Heat Release Rate (pHRR) is reduced by over 80% [1].

Evidence DimensionFlammability and Heat Release
Target Compound DataLOI of 28-30%; >80% reduction in pHRR
Comparator Or BaselineUntreated cotton baseline (LOI of ~18%)
Quantified Difference+10-12% absolute increase in LOI; >80% decrease in peak heat release
ConditionsCone calorimetry (35 kW/m2 irradiative heat flux) and LOI testing on coated fabrics

This justifies the procurement of bulk DNA as a non-halogenated, environmentally friendly flame retardant additive for textiles and polymer melt-compounding.

High-Concentration Solvation for Advanced Material Dopes

For advanced manufacturing techniques like electrospinning or hydrogel formulation, achieving high mass-loading of nucleic acids without inducing degradation is critical. Bulk extracted DNA demonstrates exceptional solubility in specific ammonium-based ionic liquids, such as 2-hydroxyethylammonium formate (2-HEAF). While standard aqueous buffers typically limit DNA solubility to 1-2% w/w before becoming prohibitively viscous, DNA can be solubilized up to 25% w/w in 2-HEAF at room temperature. Crucially, the regenerated DNA maintains its native GC% melting profile, indicating no structural degradation during the high-concentration dissolution process [1].

Evidence DimensionMaximum Solubility Limit
Target Compound Data25% w/w solubility in 2-HEAF ionic liquid
Comparator Or BaselineStandard aqueous buffer systems (~1-2% w/w practical limit)
Quantified Difference>10x higher mass loading capacity without structural degradation
ConditionsDissolution in 2-HEAF at 25°C for 12 hours, verified via melting temperature and GC% retention

Enables materials scientists to procure bulk DNA for the formulation of ultra-high-concentration dopes required for scalable biopolymer manufacturing.

Universal Background Reduction in Hybridization Assays

In nucleic acid hybridization protocols (e.g., Southern and Northern blots), preventing the non-specific binding of labeled probes to the membrane is essential for assay reproducibility. Sonicated, denatured salmon sperm DNA (CAS 9007-49-2) provides a massive library of random heterologous sequences. Unlike Bovine Serum Albumin (BSA), which only blocks protein-binding sites, or synthetic oligonucleotides, which offer limited sequence diversity, bulk genomic DNA provides billions of base pairs of random sequence coverage. This comprehensive masking competitively inhibits non-specific probe binding, drastically improving the signal-to-noise ratio at a fraction of the cost of synthetic alternatives .

Evidence DimensionSequence Diversity for Non-Specific Masking
Target Compound DataGenomic complexity providing >10^9 bp of heterologous sequence diversity
Comparator Or BaselineSynthetic blocking oligos (typically <100 bp diversity) or BSA (0 bp nucleic acid masking)
Quantified DifferenceOrders of magnitude greater sequence coverage for universal membrane masking
ConditionsPre-hybridization and hybridization blocking steps in membrane-based nucleic acid assays

Validates the routine procurement of sonicated bulk DNA as the most cost-effective and functionally complete blocking reagent for nucleic acid assays.

Non-Halogenated Flame Retardant Additives

Directly leveraging its intumescent properties (high LOI and reduced pHRR), bulk DNA is procured as a green, bio-sourced flame retardant. It is applied as a surface coating for cellulosic textiles (cotton) or melt-compounded into ethylene vinyl acetate (EVA) copolymers to meet stringent fire safety standards without relying on toxic halogenated compounds [1].

High-Concentration Biopolymer Dopes for Electrospinning

Capitalizing on its 25% w/w solubility in specific ionic liquids like 2-HEAF, bulk DNA is used as a primary precursor in the scalable manufacturing of bio-based hydrogels, electrospun nanofibers, and advanced packaging materials that require high structural integrity and long-term ambient stability [2].

Hybridization Blocking Reagents in Molecular Diagnostics

Due to its vast heterologous sequence diversity, sheared and denatured salmon sperm DNA remains the industry standard for pre-hybridization blocking. It is routinely procured by diagnostic labs to minimize background noise and prevent non-specific probe binding in Southern blots, Northern blots, and microarray applications .

Physical Description

Solid; [Sigma-Aldrich MSDS]

XLogP3

-10.2

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

7

Exact Mass

523.13321205 Da

Monoisotopic Mass

523.13321205 Da

Heavy Atom Count

33

Use Classification

Cosmetics -> Skin conditioning

Dates

Last modified: 08-16-2023

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